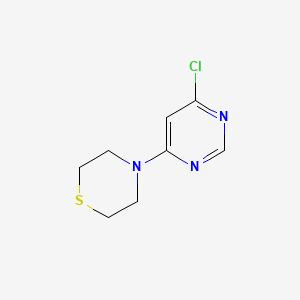
4-(6-Chloropyrimidin-4-yl)thiomorpholine
Vue d'ensemble
Description
4-(6-Chloropyrimidin-4-yl)thiomorpholine is an organic chemical compound. It has a molecular weight of 215.71 and a molecular formula of C8H10ClN3S.
Molecular Structure Analysis
The InChI code for 4-(6-Chloropyrimidin-4-yl)thiomorpholine is 1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(6-Chloropyrimidin-4-yl)thiomorpholine is a solid at room temperature .Applications De Recherche Scientifique
Novel Inhibitors for PI3K-AKT-mTOR Pathway
The morpholine and pyrimidine moiety, such as 4-(Pyrimidin-4-yl)morpholines, are highlighted as privileged structures for the inhibition of PI3K and PIKKs. These compounds, due to their specific interactions and conformations, serve as key inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cell growth and cancer progression. The discovery of a potent non-nitrogen containing morpholine isostere demonstrates the significance of structural analogs in designing selective dual inhibitors for mTORC1 and mTORC2, offering potential therapeutic strategies against cancer (Hobbs et al., 2019).
Charge Transfer Materials
Research into pyrimidine derivatives, including 4,6-di(thiophen-2-yl)pyrimidine structures, explores their application in charge transfer materials. These compounds exhibit promising electronic, photophysical, and charge transfer properties due to their pi-rich and pi-poor units, potentially surpassing traditional materials in efficiency. Their tunable nature suggests applications in organic electronics, highlighting the adaptability of pyrimidine derivatives in enhancing intra-molecular charge transfer (A. Irfan, 2014).
Antioxidant, Antimicrobial, and Antitubercular Activities
Synthetic efforts towards new pyrimidine-azitidinone analogs and 1H-3-indolyl derivatives incorporating pyrimidine units have shown significant biological activities. These include antioxidant, antimicrobial, and antitubercular properties, suggesting these compounds' potential in developing new therapeutic agents. The structure-activity relationship and molecular docking studies of these derivatives aim to optimize their biological efficacy, providing a foundation for future drug development (Chandrashekaraiah et al., 2014); (Aziz et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6-chloropyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVAVOINNYSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyrimidin-4-yl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



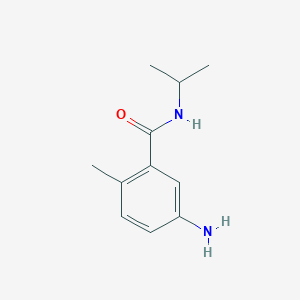
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)


![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
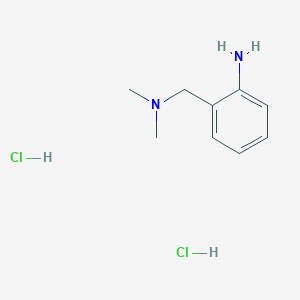
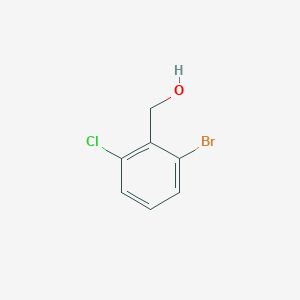
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)

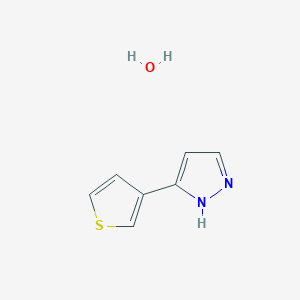
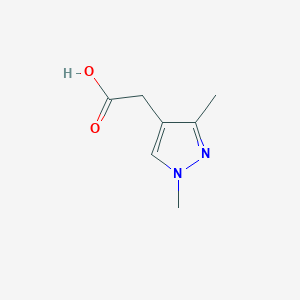

![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)